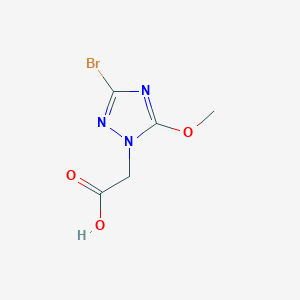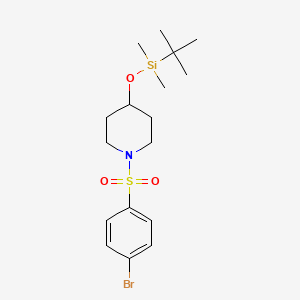
2-Bromo-6-(trimethylsilyl)phenyl triflate
Overview
Description
“2-Bromo-6-(trimethylsilyl)phenyl triflate”, also known as TMSPF, is a trifluoromethanesulfonic acid salt . It is known for its diverse applications in various fields of research and industry.
Synthesis Analysis
This compound has been shown to be a useful precursor for the generation of a bromobenzyne intermediate . The bromobenzyne intermediate can be generated in the presence of cesium or potassium fluoride and can be trapped with various dipolariphiles .Molecular Structure Analysis
The empirical formula of this compound is C10H12BrF3O3SSi . It has a molecular weight of 377.25 g/mol .Chemical Reactions Analysis
As a precursor, it has been used for the generation of a bromobenzyne intermediate . This intermediate can be generated in the presence of cesium or potassium fluoride and can be trapped with various dipolariphiles .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n/D 1.492 and a density of 1.482 g/L at 25 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Precursor for Bromobenzyne Intermediate
This compound has been shown to be a useful precursor for the generation of a bromobenzyne intermediate . The bromobenzyne intermediate can be generated in the presence of cesium or potassium fluoride .
Synchronous Ar-F and Ar-Sn Bond Formation
It has been used in the synchronous Ar-F and Ar-Sn bond formation through fluorostannylation of arynes . This process involves the simultaneous formation of two bonds, which can be a powerful tool in synthetic chemistry.
Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors
The compound is also used in the continuous-flow synthesis of trimethylsilylphenyl perfluorosulfonate benzyne precursors . This method can be beneficial for large-scale production due to its efficiency and scalability.
Trapping with Various Dipolariphiles
The bromobenzyne intermediate generated from this compound can be trapped with various dipolariphiles . This can lead to the formation of a wide range of complex structures, expanding its utility in synthetic chemistry.
Safety And Hazards
properties
IUPAC Name |
(2-bromo-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAHJCGEPVEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trimethylsilyl)phenyl triflate | |
CAS RN |
1092542-31-8 | |
| Record name | 1092542-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)

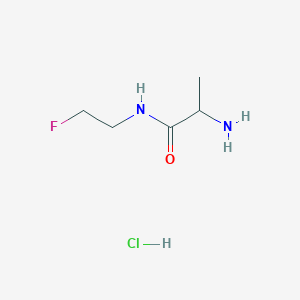


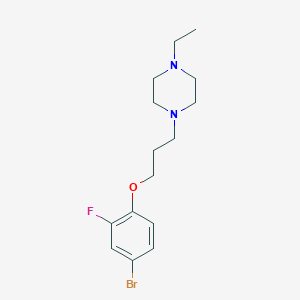

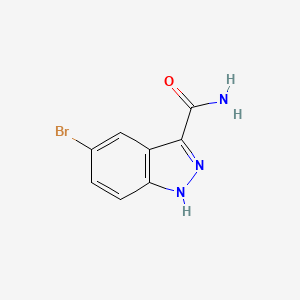
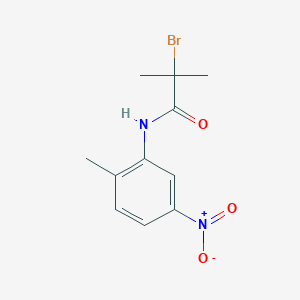
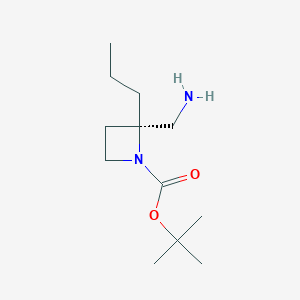
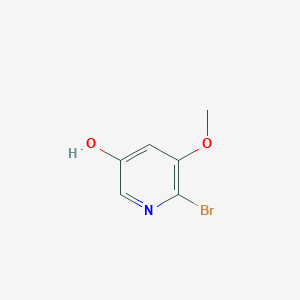
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
